2',3-Dimethyl-[1,1'-biphenyl]-2-amine
Description
2',3-Dimethyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring a primary amine group at the 2-position of one phenyl ring and methyl substituents at the 2' and 3-positions of the adjacent ring. Biphenyl amines are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties. Substituents like methyl groups influence solubility, reactivity, and intermolecular interactions, making comparisons with similar compounds essential for understanding structure-activity relationships .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-6-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)13-9-5-7-11(2)14(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
LGWBADYROKZAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Grignard reaction involving 4-bromotoluene and magnesium turnings in anhydrous tetrahydrofuran.
Coupling Reaction: The (4-methylphenyl)magnesium bromide is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production methods for 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl derivatives with carboxylic acid or ketone groups.
Reduction: Reduced amine forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Methyl-[1,1'-biphenyl]-2-amine (S1o) : Synthesized via Suzuki coupling (53% yield), the methyl group at the 5-position induces steric hindrance and electron-donating effects. Its $^1$H NMR shows characteristic aromatic signals at δ 7.47–7.35 ppm .
- 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) : The electron-donating methoxy group at the 4'-position enhances para-directed reactivity, yielding 76% via Suzuki coupling. NMR data confirm resonance splitting due to the methoxy group (δ 3.81 ppm) .
- 5-Nitro-[1,1'-biphenyl]-2-amine (S1j) : The nitro group at the 5-position is strongly electron-withdrawing, reducing electron density on the aromatic ring. This derivative was synthesized in 71% yield and used in electrophilic substitution reactions .
Halogenated Derivatives
- 4'-Bromo-[1,1'-biphenyl]-2-amine (S1e) : Bromine at the 4'-position facilitates cross-coupling reactions. Synthesized in 65% yield, it serves as a precursor for hypervalent bromanes in cycloaddition chemistry .
- 3-Chloro-[1,1'-biphenyl]-2-amine (CAS 76838-82-9) : Chlorine at the 3-position alters electronic properties, making it useful in agrochemical intermediates. Molecular weight: 203.67 g/mol .
Fluorinated Derivatives
- 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine : A key intermediate for Fluxapyroxad (fungicide), synthesized via optimized routes with 70% yield. Fluorine atoms enhance metabolic stability and lipophilicity .
- 5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine : Features dual electron-withdrawing groups (fluoro, nitro, trifluoromethyl), used in medicinal chemistry for its bioactivity. Molecular weight: 300.21 g/mol .
Steric and Functional Group Comparisons
- 2',6-Dimethyl-[1,1'-biphenyl]-3-amine : Methyl groups at 2' and 6-positions create significant steric hindrance, affecting coupling reactions. This compound’s synthesis and applications are less documented but highlight the impact of substitution patterns .
- 4'-(Tert-butyl)-[1,1'-biphenyl]-2-amine (S1l) : The bulky tert-butyl group at 4' reduces solubility but enhances thermal stability. Synthesized in 59% yield .
Data Tables
Research Findings and Trends
- Synthetic Efficiency : Methoxy and nitro substituents generally yield higher efficiency in Suzuki couplings compared to methyl or tert-butyl groups due to electronic effects .
- Spectroscopic Signatures: Methyl groups cause upfield shifts in $^1$H NMR, while electron-withdrawing groups (e.g., NO₂, CF₃) downfield-shift aromatic protons .
- Functional Applications : Fluorinated derivatives dominate agrochemical and pharmaceutical uses due to enhanced stability, whereas brominated analogs are pivotal in cross-coupling chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
